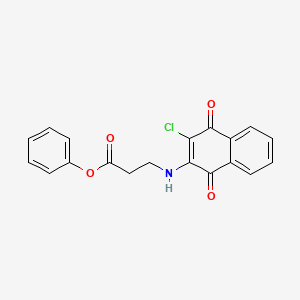
phenyl N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a chlorinated naphthalene ring, and a propanoate ester. Its chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE typically involves multiple steps, starting with the preparation of the naphthalene derivative. The chlorination of 1,4-dihydroxy-2-naphthoic acid is a crucial step, followed by the formation of the amide bond with phenylalanine. The final step involves esterification to form the propanoate ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- PHENYL 3-[(3-BROMO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE
- PHENYL 3-[(3-IODO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE
- PHENYL 3-[(3-METHYL-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE
Uniqueness
PHENYL 3-[(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]PROPANOATE is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorinated naphthalene ring can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H14ClNO4 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
phenyl 3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propanoate |
InChI |
InChI=1S/C19H14ClNO4/c20-16-17(19(24)14-9-5-4-8-13(14)18(16)23)21-11-10-15(22)25-12-6-2-1-3-7-12/h1-9,21H,10-11H2 |
InChI Key |
ASIMEPHOPBZYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















